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molecular formula O16P4Ti3 B105619 titanium(4+);tetraphosphate CAS No. 15578-51-5

titanium(4+);tetraphosphate

Cat. No. B105619
M. Wt: 523.49 g/mol
InChI Key: JUWGUJSXVOBPHP-UHFFFAOYSA-B
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Patent
US04018706

Procedure details

Titanium phosphate was prepared by the following procedure. Hydrochloric acid (500 g) was added to 5 liters of water, and 500 g of titanium tetrachloride was added dropwise at room temperature. After allowing the mixture to stand for 3 hours, a 10% aqueous solution containing 356 g of diammonium hydrogen phosphate was gradually added dropwise to the mixture with thorough stirring. After the formation of a precipitate, the system was allowed to stand at 70° C. for 6 hours. The precipitate was separated by filtration, and washed with water by means of a centrifugal separator until there was no chlorine ion in the filtrate. It was dried at 120° C., and then calcined at 550° C. for 3 hours. The resulting powder had the composition 2TiO2.P2O5 and a surface area, measured by the BET method, of 72 m2 /g.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
356 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Ti:2](Cl)(Cl)(Cl)Cl.[P:7]([O-:11])([O-:10])([OH:9])=[O:8].[NH4+].[NH4+]>O>[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:2].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[P:7]([O-:11])([O-:10])([O-:9])=[O:8].[Ti+4:2].[Ti+4:2] |f:2.3.4,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
Cl
Name
Quantity
500 g
Type
reactant
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
5 L
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
356 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[NH4+].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at room temperature
ADDITION
Type
ADDITION
Details
was gradually added dropwise to the mixture with thorough stirring
WAIT
Type
WAIT
Details
to stand at 70° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The precipitate was separated by filtration
WASH
Type
WASH
Details
washed with water by means of a centrifugal separator until there
CUSTOM
Type
CUSTOM
Details
It was dried at 120° C.
WAIT
Type
WAIT
Details
calcined at 550° C. for 3 hours
Duration
3 h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ti+4].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].P(=O)([O-])([O-])[O-].[Ti+4].[Ti+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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